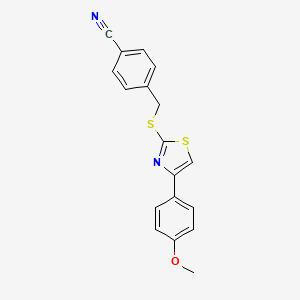

4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile

描述

属性

IUPAC Name |

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c1-21-16-8-6-15(7-9-16)17-12-23-18(20-17)22-11-14-4-2-13(10-19)3-5-14/h2-9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDFSQPQHYHNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and benzonitrile groups. One common method involves the condensation of 4-methoxyphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 4-cyanobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted thiazole derivatives.

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing thiazole and related moieties exhibit notable antimicrobial activity. For instance, derivatives of thiazole have shown efficacy against various bacterial strains. Studies suggest that the presence of the methoxy group enhances the antimicrobial properties of these compounds by improving their solubility and bioavailability .

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of thiazole derivatives. For example, compounds similar to 4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly enhance cytotoxicity against cancer cells .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with amines to form thiazole derivatives.

- Substitution Reactions : Subsequent reactions involve substituting various functional groups to introduce the methoxyphenyl moiety.

- Final Coupling : The final product is obtained through coupling reactions that link the thiazole-containing fragment to a benzonitrile structure.

These synthetic pathways are crucial for optimizing yield and purity in producing the compound for further biological testing.

Drug Development

The compound's unique structural features make it a candidate for drug development. Its potential applications include:

- Antimicrobial agents : Given its demonstrated effectiveness against bacterial strains, it could be developed into new antibiotics.

- Anticancer drugs : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives highlighted their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency, suggesting that this compound could exhibit similar or enhanced effects .

Case Study 2: Anticancer Activity

In another investigation, thiazole derivatives were synthesized and tested against human lung adenocarcinoma cell lines. The findings revealed that certain analogs had IC50 values indicating potent anticancer activity, which could be extrapolated to suggest that this compound may also possess significant anticancer properties .

生物活性

The compound 4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | < 10 |

| Other Thiazole Derivative | U251 (human glioblastoma) | 23.30 ± 0.35 |

The presence of the methoxy group on the phenyl ring is believed to enhance the compound's activity by improving its interaction with cellular targets .

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. A study involving various thiazole compounds revealed that those with specific substitutions exhibited significant protective effects in seizure models.

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| This compound | MES Model | 24.38 |

| Other Thiazole Derivative | PTZ Model | < 20 |

The SAR (Structure-Activity Relationship) analysis indicated that the methoxy substitution plays a crucial role in enhancing anticonvulsant efficacy .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results comparable to standard antibiotics.

Table 3: Antimicrobial Activity of Thiazole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| Other Thiazole Derivative | Escherichia coli | 15 |

These findings suggest that the compound may serve as a potential candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

- Antitumor Efficacy : In a study evaluating various thiazole derivatives, it was found that compounds with a methoxy group significantly inhibited tumor growth in vitro and in vivo models. The specific interactions with Bcl-2 proteins were highlighted as critical for their anticancer effects .

- Seizure Protection : A series of experiments demonstrated that the compound provided substantial protection against induced seizures in animal models, outperforming conventional anticonvulsants like ethosuximide .

- Antimicrobial Testing : The compound was subjected to rigorous testing against multiple bacterial strains, showing effective inhibition comparable to established antibiotics, indicating its potential as an antimicrobial agent .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Structural and Functional Insights

- Substituent Effects: The 4-methoxyphenyl group in the target compound and 4o enhances electron density on the thiazole ring compared to 4k (4-fluorophenyl), which may influence reactivity or binding interactions. The methoxy group also increases hydrophilicity relative to non-polar substituents like methyl . The thioether linker in the target compound differs from the carbonyl linker in 4k and 4o.

Ring System Variations :

- Triazole-containing analogs (e.g., 6s ) introduce additional hydrogen-bonding sites, which could enhance target affinity compared to simpler thiazole derivatives .

- Thiadiazole derivatives (e.g., ) replace the thiazole with a 1,3,4-thiadiazole ring, which may confer distinct electronic properties or bioactivity due to the presence of sulfur and nitrogen atoms .

- Triazole-thiazole hybrids (e.g., 6s) demonstrate the importance of heterocyclic diversity in modulating selectivity, as seen in their inhibitory activity against specific enzymes like sortase A .

常见问题

Basic Research Questions

What are the standard synthetic routes for 4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions to generate the thiazole core .

- Thioether linkage : Introducing the thio-methyl group via nucleophilic substitution or coupling reactions, as seen in analogous thiazole-thioether compounds .

- Functionalization : Attaching the 4-methoxyphenyl and benzonitrile groups using Suzuki-Miyaura or Ullmann coupling for aryl-aryl bonds .

Intermediates are characterized via melting point analysis , FT-IR (to confirm functional groups like C≡N and S-C), and NMR (to verify substitution patterns) .

How is the structural integrity of this compound validated in academic research?

Key methods include:

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms stereochemistry, as applied to related thiazole derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅N₃O₂S₂) and isotopic patterns .

- 2D-NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations, critical for distinguishing regioisomers in thiazole systems .

What in vitro assays are used to screen its biological activity?

Standard assays include:

- Enzyme inhibition studies : Testing against kinases or proteases using fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) .

- Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Antimicrobial susceptibility : Broth microdilution to assess MIC values against bacterial/fungal strains .

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for thiazole-thioether bonds .

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields; CuI aids in Ullmann reactions .

- Temperature control : Stepwise heating (e.g., 60°C for thiourea cyclization, 100°C for aryl coupling) minimizes side products .

How are contradictions in spectral or bioactivity data resolved across studies?

- Comparative NMR analysis : Overlay spectra with analogs (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) to identify misassignments .

- Dose-response curve validation : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity tests) to rule out false positives .

- Crystallographic validation : Resolve ambiguous NOESY correlations via X-ray structures, as done for thiadiazole-thiazole hybrids .

What computational strategies predict binding modes and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or tubulin, guided by docking poses of related compounds (e.g., 9c in ) .

- QSAR modeling : Train models on thiazole datasets to correlate substituents (e.g., methoxy vs. nitro groups) with bioactivity .

- MD simulations : Assess binding stability over 100-ns trajectories, identifying key residues for interaction (e.g., hydrogen bonds with benzonitrile) .

How are stability and degradation profiles evaluated under experimental conditions?

- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13), monitoring via HPLC .

- Mass spectrometric identification : Detect hydrolysis products (e.g., free thiol or benzonitrile cleavage) using LC-MS/MS .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months, aligning with ICH guidelines for preclinical candidates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。